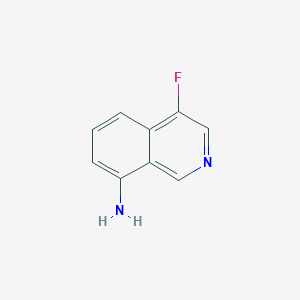

4-Fluoroisoquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-fluoroisoquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-8-5-12-4-7-6(8)2-1-3-9(7)11/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCWBARZJJJUCDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Fluoroisoquinolin 8 Amine and Its Precursors

Established Synthetic Routes to 4-Fluoroisoquinoline (B1268607) Core Structures

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings. In the context of isoquinoline (B145761) synthesis, this strategy can be used to build the heterocyclic ring from appropriately substituted phenylethylamine precursors. The directing group, often a methoxy (B1213986) or a fluorine substituent on the phenyl ring, guides the lithiation to the adjacent ortho position, which can then react with an electrophile to initiate cyclization.

A notable example involves the synthesis of 8-fluoro-3,4-dihydroisoquinoline (B12937770). mdpi.com This process starts with 2-(3-fluorophenyl)ethylamine, which is first protected, for instance as a pivaloylamide. mdpi.com The fluorine atom and the amide side chain cooperatively direct lithiation to the C-2 position of the phenyl ring (which will become the C-1 position of the isoquinoline). Treatment with a strong base like butyllithium (B86547) (BuLi) at low temperatures, followed by quenching with an electrophile such as N,N-dimethylformamide (DMF), introduces a formyl group. Subsequent acid-catalyzed cyclization and deprotection yield the desired 8-fluoro-3,4-dihydroisoquinoline. mdpi.com This intermediate is valuable as the fluorine at C-8 can then be subjected to nucleophilic aromatic substitution.

Table 1: Directed ortho-Lithiation for 8-Fluoro-3,4-dihydroisoquinoline Synthesis

| Step | Starting Material | Reagents | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1. Acylation | 2-(3-fluorophenyl)ethylamine | Pivaloyl chloride, Et₃N, CH₂Cl₂ | N-(2-(3-fluorophenyl)ethyl)pivalamide | mdpi.com |

| 2. Lithiation/Formylation | N-(2-(3-fluorophenyl)ethyl)pivalamide | BuLi, THF; then DMF | N-(2-formyl-3-fluorophenethyl)pivalamide | mdpi.com |

| 3. Cyclization/Deprotection | N-(2-formyl-3-fluorophenethyl)pivalamide | aq. HCl, CH₂Cl₂ | 8-Fluoro-3,4-dihydroisoquinoline | mdpi.com |

Palladium-catalyzed reactions are central to modern organic synthesis due to their efficiency and functional group tolerance. Several strategies utilize palladium catalysis to construct the isoquinoline skeleton.

One common approach involves the coupling of a 2-halobenzaldehyde with an alkyne (a Sonogashira coupling), followed by condensation with an amine to form an imine, and subsequent intramolecular cyclization. A typical procedure for substituted 4-fluoroisoquinolines starts with 2-bromobenzaldehydes. rsc.org These are coupled with a terminal alkyne using a catalyst system like PdCl₂(PPh₃)₂/CuI. The resulting 2-alkynylbenzaldehyde is then condensed with an amine (e.g., tert-butylamine) to form an imine. This intermediate can then undergo an intramolecular aminofluorination reaction, catalyzed by a silver salt in the presence of an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI), to yield the 4-fluoroisoquinoline derivative. rsc.orgacs.org

Another powerful palladium-catalyzed method is the α-arylation of enolates. rsc.org This involves coupling an enolate with an ortho-functionalized aryl halide to create a 1,5-dicarbonyl equivalent. This intermediate can then be cyclized with an ammonia (B1221849) source, such as ammonium (B1175870) chloride, to form the isoquinoline ring with high regioselectivity. rsc.org This method is particularly useful for creating isoquinolines with electron-deficient rings, including those with fluorine substituents. rsc.org

When starting with a pre-formed isoquinoline ring, regioselective halogenation and subsequent fluorination are key steps. The direct fluorination of heterocycles can be challenging, so often a two-step process involving bromination followed by a fluorine-for-bromine exchange is employed.

A well-established route to 4-fluoroisoquinoline begins with the bromination of isoquinoline to produce 4-bromoisoquinoline (B23445). quickcompany.in This intermediate then undergoes ammonolysis, typically using aqueous ammonia in the presence of a copper catalyst, to yield 4-aminoisoquinoline (B122460). quickcompany.in The crucial fluorination step is achieved via the Balz-Schiemann reaction. The 4-aminoisoquinoline is treated with fluoroboric acid and sodium nitrite (B80452) at low temperatures to form a diazonium fluoroborate salt. quickcompany.ingoogle.com Thermal decomposition of this salt, often in a solvent like toluene (B28343), liberates nitrogen gas and yields the desired 4-fluoroisoquinoline. quickcompany.in

Alternatively, 4-bromoisoquinoline can be converted directly to 4-fluoroisoquinoline. This involves a halogen-metal exchange using an organolithium reagent at very low temperatures, followed by quenching the resulting aryllithium intermediate with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide (NFSI). google.com

Table 2: Synthesis of 4-Fluoroisoquinoline from Isoquinoline

| Route | Starting Material | Key Steps | Key Reagents | Final Product | Reference |

|---|---|---|---|---|---|

| Balz-Schiemann | Isoquinoline | 1. Bromination2. Ammonolysis3. Diazotization/Fluorination | 1. Br₂2. aq. NH₃, CuSO₄3. HBF₄, NaNO₂ | 4-Fluoroisoquinoline | quickcompany.in |

| Halogen Exchange | 4-Bromoisoquinoline | 1. Lithiation2. Fluorination | 1. n-BuLi2. NFSI | 4-Fluoroisoquinoline | google.com |

The construction of the isoquinoline ring can also be achieved by the cyclization of precursors that already contain the fluorine atom as part of a fluoroalkenyl group. General methods for synthesizing fluoroalkenyl arenes often involve Wittig-type reactions or the reduction of gem-difluoroalkenyl compounds. nih.gov Once formed, these fluoroalkenyl arenes can be elaborated into precursors suitable for cyclization. For instance, an ortho-alkenylaryl imine can undergo intramolecular cyclization. While less common for simple 4-fluoroisoquinolines, this strategy is valuable for constructing more complex, substituted analogs, demonstrating the principle of incorporating the fluorine atom at an early stage. rsc.org

Existing substituted isoquinolines can serve as precursors for the target molecule through various chemical transformations. For example, 1-chloro-4-fluoroisoquinoline, which can be synthesized from 1-hydroxyisoquinoline, can be converted to 4-fluoroisoquinoline via reductive dehalogenation. google.comgoogle.com This is typically achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. google.com

Furthermore, a fluorine atom on the isoquinoline ring can be displaced by an amine in a nucleophilic aromatic substitution (SₙAr) reaction. A key example is the reaction of 8-fluoro-3,4-dihydroisoquinoline with a cyclic amine, which results in the formation of an 8-amino-3,4-dihydroisoquinoline derivative. mdpi.com This fluorine-amine exchange highlights a powerful method for introducing the C-8 amine group when a suitable fluoro precursor is available.

Amine Introduction Strategies at the C-8 Position

Introducing the amine group specifically at the C-8 position is the final key challenge. This can be accomplished either by functionalizing a pre-formed isoquinoline ring or by carrying the nitrogen functionality through the ring synthesis.

A classical and effective method involves the nitration of an isoquinoline derivative, followed by reduction. To achieve the desired 8-nitro substitution, a multi-step sequence starting from isoquinoline is often necessary. The process involves bromination at the C-5 position to form 5-bromoisoquinoline, which then directs nitration to the C-8 position, yielding 5-bromo-8-nitroisoquinoline. mdpi.comorgsyn.org The nitro group of this intermediate can then be reduced to an amine, for instance by catalytic hydrogenation. This reduction can also be accompanied by the removal of the bromine atom to give 8-aminoisoquinoline (B1282671). mdpi.com This 8-aminoisoquinoline could then, in principle, be subjected to halogenation and fluorination at the C-4 position as described previously.

Alternatively, as mentioned in section 2.1.5, nucleophilic aromatic substitution (SₙAr) provides a direct route. If a precursor such as 4,8-difluoroisoquinoline were synthesized, selective substitution of the more activated C-8 fluorine by an amine could be a potential pathway. The reaction of 8-fluoro-3,4-dihydroisoquinoline with amines to produce 8-amino-3,4-dihydroisoquinolines serves as a strong precedent for this type of transformation. mdpi.com

Table 3: Introduction of the C-8 Amine Group

| Strategy | Starting Material | Key Steps | Key Reagents | Product | Reference |

|---|---|---|---|---|---|

| Nitration/Reduction | Isoquinoline | 1. Bromination (C-5)2. Nitration (C-8)3. Reduction/Debromination | 1. NBS, H₂SO₄2. KNO₃, H₂SO₄3. H₂, Pd/C | 8-Aminoisoquinoline | mdpi.comorgsyn.org |

| Nucleophilic Substitution | 8-Fluoro-3,4-dihydroisoquinoline | Fluorine-Amine Exchange | Amine, Heat | 8-Amino-3,4-dihydroisoquinoline | mdpi.com |

Nucleophilic Aromatic Substitution Reactions (S_N_Ar) with Amine Reagents

Nucleophilic aromatic substitution (S_N_Ar) is a fundamental method for introducing amine groups onto an aromatic ring, provided the ring is activated by electron-withdrawing groups. scribd.com In the context of isoquinoline synthesis, this reaction typically proceeds via an addition-elimination mechanism where a nucleophile attacks the electron-deficient ring to form a stabilized intermediate (a Meisenheimer complex), followed by the departure of a leaving group. scribd.com

For precursors to 4-Fluoroisoquinolin-8-amine, S_N_Ar can be employed to introduce an amino group at a position activated by a suitable leaving group (like a halogen) and often facilitated by other ring substituents. For instance, the ammonolysis of 4-bromoisoquinoline has been used to produce 4-aminoisoquinoline. quickcompany.in This type of reaction often requires forcing conditions, such as high temperatures and pressures in an autoclave, to proceed effectively. quickcompany.in The regioselectivity of S_N_Ar is a critical consideration; studies on related heterocyclic systems like 2,4-dichloroquinazolines show that substitution consistently occurs at the 4-position due to its higher electrophilicity. mdpi.com This inherent selectivity is a key principle applied in the synthesis of substituted isoquinolines.

The efficiency of the substitution is dependent on the nature of the leaving group and the nucleophile, as detailed in the following table.

| Nucleophile | Leaving Group | Activating Group | Typical Conditions | Product | Reference |

| Aqueous Ammonia | Bromo (Br) | Ring Nitrogen | 155-160°C, 16-25 kg/cm ² pressure | Amino-isoquinoline | quickcompany.in |

| Primary/Secondary Amine | Chloro (Cl) | Nitro (NO₂) | Varies (e.g., base, solvent) | Substituted amino-nitroarene | scribd.com |

Reduction of Nitro- or Cyano- Precursors to Amine Functionality

A common and effective strategy for synthesizing 8-aminoisoquinolines involves the chemical reduction of an 8-nitroisoquinoline (B1594253) precursor. mdpi.com A plausible pathway to this compound involves the nitration of 4-fluoroisoquinoline to yield 4-fluoro-8-nitroisoquinoline, which is then reduced.

Several methods are available for this transformation. A well-established laboratory method involves the use of stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. google.com This procedure is effective for reducing nitro groups on the isoquinoline ring system to form the corresponding aminoisoquinoline. google.com

Another widely used method is catalytic hydrogenation. The reduction of a nitro group can be achieved using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). mdpi.com This method is often preferred for its cleaner reaction profile and milder conditions compared to metal-acid reductions. The choice of reducing agent can be critical and depends on the presence of other functional groups in the molecule.

| Precursor | Reducing Agent/System | Conditions | Product | Reference |

| 4-Fluoro-5-nitroisoquinoline | SnCl₂·2H₂O, conc. HCl | Not specified | 4-Fluoro-5-aminoisoquinoline | google.com |

| 5-Bromo-8-nitroisoquinoline | H₂, 10% Pd/C | DMF-Et₃N solvent | 8-Aminoisoquinoline | mdpi.com |

| 4-Aminoisoquinoline | Raney Nickel, Ethanol (B145695) | Not specified | 5,6,7,8-Tetrahydro-4-aminoisoquinoline | researchgate.net |

Palladium-Catalyzed Amination Reactions

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful and versatile tool for forming carbon-nitrogen bonds. nih.govorgsyn.org This methodology can be applied to synthesize this compound by coupling a precursor such as 4-fluoro-8-bromoisoquinoline with an ammonia equivalent or a primary amine. mdpi.com These reactions are prized for their high functional group tolerance and typically proceed under milder conditions than traditional S_N_Ar reactions. nih.gov

The success of the Buchwald-Hartwig amination hinges on the catalyst system, which consists of a palladium precursor and a specialized phosphine (B1218219) ligand. orgsyn.org The ligand's role is crucial; it stabilizes the palladium center and facilitates the key steps of the catalytic cycle: oxidative addition, amine coordination, deprotonation, and reductive elimination. acs.org The scope of these reactions has expanded to include challenging substrates like heteroaryl halides, which historically reacted more slowly and required higher catalyst loadings. nih.gov

Optimization of Reaction Conditions and Yields in Academic Synthesis

Optimizing reaction parameters is crucial for maximizing yield, selectivity, and efficiency in the synthesis of complex molecules like this compound.

Solvent Effects on Regio- and Stereoselectivity

The choice of solvent can profoundly influence the outcome of a reaction, affecting both the reaction rate and the chemo- and regioselectivity. wiley.comresearchgate.net In the synthesis of isoquinoline derivatives, solvents can dictate the reaction pathway. For example, in certain cyclization reactions, switching from an aprotic solvent like toluene to a protic solvent like ethanol can completely change the product distribution, favoring an aromatized product in ethanol while yielding a mixture in toluene. wiley.com This is often because protic solvents can participate in the reaction mechanism, for instance, by inhibiting certain oxidation processes. wiley.com

Similarly, the regioselectivity of cyclization reactions to form the isoquinoline skeleton can be improved by using protic solvents. researchgate.net The solvent's ability to solvate intermediates and transition states can lower specific energy barriers, thereby directing the reaction towards a desired constitutional isomer. In some cases, a high degree of solvent dependency is observed, with yields varying from 0% to 70% simply by changing the solvent from acetonitrile (B52724) to chloroform. researchgate.net

Catalyst Systems and Ligand Design for Enhanced Efficiency

The efficiency of palladium-catalyzed reactions is intrinsically linked to the design of the catalyst system, particularly the phosphine ligand. orgsyn.org The evolution of ligands for Buchwald-Hartwig amination has led to increasingly active and versatile catalysts. acs.org

Fourth-generation catalysts often combine the features of earlier systems, such as the chelating properties of bisphosphines with the steric bulk and strong electron-donating ability of alkylphosphines. acs.org For instance, sterically hindered Josiphos-family ligands are highly effective for the amination of aryl and heteroaryl chlorides, bromides, and iodides. nih.govacs.org The steric hindrance and electron-rich nature of these ligands promote the crucial reductive elimination step and prevent catalyst deactivation. acs.org

Ligand design also addresses catalyst stability. Ligands like GPhos were developed to prevent displacement by amine nucleophiles or heteroaromatic substrates, which can form dormant palladium complexes and stall the reaction. nih.govnih.gov By incorporating bulky substituents ortho to the phosphino (B1201336) group, the stability of the active catalyst conformer is improved, allowing for reactions to proceed efficiently even at room temperature. nih.gov

| Catalyst/Ligand System | Key Features | Application Scope | Reference |

| Pd / Hindered Josiphos | Bidentate, sterically hindered, electron-rich | Broad scope for amination of aryl/heteroaryl halides. | nih.govacs.org |

| Pd / CM-phos | Indolylphosphine ligand | Suzuki-Miyaura and Buchwald-Hartwig amination of aryl mesylates/tosylates. | orgsyn.orgorgsyn.org |

| Pd / GPhos | Dialkylbiaryl monophosphine with orthot-Bu group | Enhanced stability; couples a wide range of primary amines and heteroaryl halides. | nih.govnih.gov |

| Pd / XantPhos | Bidentate ligand | Effective for less reactive nucleophiles like amino acid esters and aromatic amines. | mdpi.com |

Temperature and Pressure Control in Large-Scale Laboratory Syntheses

Temperature and pressure are critical variables, especially when scaling up syntheses. For reactions with high activation barriers, such as the ammonolysis of halo-isoquinolines, elevated temperatures and pressures are often necessary to achieve reasonable reaction rates and yields. quickcompany.in The use of a sealed autoclave allows for temperatures to be raised well above the solvent's boiling point (e.g., 155-160°C), which significantly increases pressure (e.g., 16-25 Kg/cm²) and drives the reaction forward. quickcompany.in

In palladium-catalyzed reactions, temperature can be a tool to control selectivity and conversion. While some modern catalysts operate at room temperature, many reactions require heating to achieve complete conversion. mdpi.com For example, in an aminocarbonylation reaction, increasing the temperature from 50°C to 70°C and the CO pressure from atmospheric to 10-40 bar significantly reduced the reaction time from over 24 hours to just 8 hours. mdpi.com However, higher temperatures can also lead to side reactions or catalyst decomposition, requiring careful optimization. acs.org In some cases, a moderate temperature is optimal, as higher temperatures can paradoxically decrease yields, possibly due to substrate or catalyst degradation. nih.gov

Green Chemistry Approaches in this compound Synthesis

The conventional synthetic routes for isoquinolines and their derivatives often involve harsh reaction conditions, hazardous reagents, and toxic solvents. The integration of green chemistry principles can mitigate these issues through various strategies.

Catalytic Approaches: The use of catalysts can significantly improve the efficiency and selectivity of reactions, reducing waste. For instance, in the synthesis of amine precursors, metal-based catalysts in deep eutectic solvents (DESs) can replace traditional organic solvents, offering a more sustainable methodology. quickcompany.in Palladium-catalyzed cross-coupling reactions are also instrumental in forming C-N bonds for amination, and advancements in catalyst design are leading to more environmentally benign systems.

Alternative Solvents: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. Reactions such as the synthesis of Schiff bases, which can be precursors to amines, have been successfully carried out in water. ehu.es Deep eutectic solvents (DESs) are another promising class of green solvents. They are biodegradable, have low toxicity, and can be derived from renewable resources. quickcompany.in

Energy Efficiency: Microwave-assisted organic synthesis has emerged as a powerful tool for promoting green chemistry. Microwave heating can dramatically reduce reaction times, increase product yields, and enhance reaction selectivity. researchgate.net This technique is particularly beneficial for energy-intensive steps in a multi-step synthesis. For example, microwave irradiation can be used to accelerate amidation reactions, which are relevant for creating precursors or derivatives of the target molecule. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry. This involves minimizing the use of protecting groups and choosing reactions that are inherently more atom-economical, such as addition and cycloaddition reactions.

Safer Reagents: The Balz-Schiemann reaction, while effective for fluorination, often uses hazardous reagents like fluoroboric acid. Research into safer fluorinating agents is an active area of green chemistry. Similarly, replacing hazardous reagents in other steps, such as using non-toxic catalysts for amination, contributes to a greener synthesis.

A comparative analysis of conventional versus greener approaches for key transformations in the synthesis of this compound is presented in the table below.

| Reaction Step | Conventional Method | Green Chemistry Approach | Advantages of Green Approach |

| Amine Synthesis | Use of stoichiometric amounts of harsh reagents, volatile organic solvents. | Catalytic amination using metal-based catalysts in deep eutectic solvents or water. quickcompany.in | Reduced waste, use of biodegradable solvents, improved catalyst recyclability. |

| Heterocycle Formation | High-temperature reactions with toxic solvents like benzene (B151609) or toluene. ehu.es | Microwave-assisted synthesis, use of water or other green solvents. researchgate.netehu.es | Reduced reaction times, lower energy consumption, avoidance of toxic solvents. |

| Fluorination | Balz-Schiemann reaction using hazardous fluoroboric acid. quickcompany.in | Development of safer and more efficient fluorinating agents. | Improved safety profile, reduced generation of hazardous waste. |

By systematically applying these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable, safer, and more cost-effective.

Chemical Reactivity and Transformative Reactions of 4 Fluoroisoquinolin 8 Amine

Reactions Involving the Amine Functionality

The primary amine at the 8-position is a nucleophilic center and a key handle for a variety of functional group interconversions. Its reactivity is typical of an aromatic amine, allowing for acylation, alkylation, arylation, imine formation, and diazotization.

The 8-amino group of 4-Fluoroisoquinolin-8-amine readily undergoes reactions with various electrophiles to form new carbon-nitrogen or heteroatom-nitrogen bonds.

Acylation: The amine can be acylated by reacting with acid chlorides or anhydrides to form the corresponding amides. For instance, the Bischler-Napieralski reaction, a classical method for isoquinoline (B145761) synthesis, involves the acylation of a β-phenylethylamine followed by cyclodehydration. pharmaguideline.com This highlights the general reactivity of amine precursors in forming amide bonds, a transformation readily applicable to the 8-amino group.

Alkylation: Alkylation of the amine can be achieved using alkyl halides. Furthermore, more advanced palladium-catalyzed methods have been developed for the alkylation of C-H bonds, often directed by an amino group like the one found at the 8-position of the isoquinoline core. nih.gov

Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are effective methods for the arylation of amines. nih.gov These reactions allow for the formation of a C-N bond between the 8-amino group and various aryl halides. nih.gov The 8-aminoquinoline (B160924) scaffold itself has been employed as a directing group in palladium-catalyzed arylations of C-H bonds, demonstrating the coordinating ability of the nitrogen atoms in this part of the molecule. nih.gov

| Reaction Type | Reagent Class | Expected Product |

| Acylation | Acid Chlorides (R-COCl), Anhydrides ((RCO)₂O) | N-(4-Fluoroisoquinolin-8-yl)amide |

| Alkylation | Alkyl Halides (R-X) | 8-(Alkylamino)-4-fluoroisoquinoline |

| Arylation | Aryl Halides (Ar-X), Pd catalyst, Base | 8-(Arylamino)-4-fluoroisoquinoline |

The primary amine of this compound can react with carbonyl compounds to form imines, also known as Schiff bases.

Imine Formation: The reaction with aldehydes or ketones is typically acid-catalyzed and proceeds via the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.orgmasterorganicchemistry.comlibretexts.org The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote the dehydration step. libretexts.orglumenlearning.com This reversible reaction is a fundamental transformation for primary amines. libretexts.org

Enamine Formation: The formation of enamines involves the reaction of a carbonyl compound with a secondary amine. lumenlearning.com As this compound is a primary amine, it will form an imine directly. However, if the 8-amino group were to be first mono-alkylated (see section 3.1.1), the resulting secondary amine could then participate in enamine formation.

| Carbonyl Reactant | Reaction Condition | Product Type |

| Aldehyde (R-CHO) | Acid catalyst (pH ~5) | Imine (Schiff Base) |

| Ketone (R₂C=O) | Acid catalyst (pH ~5) | Imine (Schiff Base) |

The conversion of the primary aromatic amine at the C8 position into a diazonium salt is a powerful synthetic strategy, opening pathways to a wide range of derivatives. byjus.com The process involves treating the amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid at low temperatures (0–10 °C). organic-chemistry.orglibretexts.org

The resulting 4-fluoro-8-isoquinolinediazonium salt is a versatile intermediate. The diazonium group is an excellent leaving group (N₂) and can be replaced by various nucleophiles in what are known as Sandmeyer-type reactions. organic-chemistry.org This methodology has been specifically demonstrated for 8-aminoisoquinoline (B1282671), which can be converted to 8-bromoisoquinoline (B29762) through diazotization followed by treatment with copper(I) bromide. nih.gov

Key transformations of the diazonium salt include:

Halogenation: Introduction of -F (Schiemann reaction), -Cl, -Br, and -I. organic-chemistry.org

Cyanation: Introduction of a -CN group.

Hydroxylation: Formation of the corresponding 8-hydroxy derivative.

| Reaction Name | Reagents | Product (Substituent at C8) |

| Sandmeyer Reaction | CuCl / HCl | Chloro (-Cl) |

| Sandmeyer Reaction | CuBr / HBr | Bromo (-Br) |

| Sandmeyer Reaction | CuCN / KCN | Cyano (-CN) |

| Schiemann Reaction | HBF₄, heat | Fluoro (-F) |

| Gattermann Reaction | Cu powder, HBr | Bromo (-Br) |

| Hydrolysis | H₂O, H₂SO₄, heat | Hydroxyl (-OH) |

Reactions at the Fluorinated Isoquinoline Ring System

The reactivity of the heterocyclic core is influenced by the activating, ortho-para directing amino group at C8, the deactivating fluorine atom at C4, and the electron-withdrawing nature of the pyridine (B92270) portion of the ring system.

Electrophilic Aromatic Substitution (SEAr): Electrophilic attack on the isoquinoline ring generally occurs on the benzene (B151609) ring rather than the less reactive pyridine ring. imperial.ac.uk The 8-amino group is a strong activating group, directing electrophiles to the ortho (C7) and para (C5) positions. However, studies on the related compound 4-fluoroisoquinoline (B1268607) have shown that electrophilic substitution, such as chlorosulfonylation, occurs regioselectively at the C5 position. semanticscholar.org This is a result of the directing effects of the fused ring system. Therefore, for this compound, electrophilic attack is expected to be strongly favored at the C5 position, influenced by both the directing effect of the amino group and the inherent reactivity pattern of the 4-fluoroisoquinoline core. google.comgoogle.com

Nucleophilic Aromatic Substitution (SNAr): The isoquinoline ring is electron-deficient and can undergo nucleophilic substitution, particularly at positions activated by the ring nitrogen and/or electron-withdrawing groups. Halogens at the C1 position of isoquinoline are known to be susceptible to nucleophilic displacement. quimicaorganica.org In this compound, the fluorine atom at C4 is activated towards nucleophilic attack by the adjacent ring nitrogen. Fluorine is a good leaving group in SNAr reactions, especially on electron-poor aromatic systems. harvard.eduresearchgate.net For example, a fluorine-amine exchange has been demonstrated on the related 8-fluoro-3,4-dihydroisoquinoline (B12937770) scaffold. nih.gov This suggests that the C4-fluorine atom could potentially be displaced by strong nucleophiles under suitable conditions.

| Position | Reaction Type | Directing/Activating Groups | Expected Outcome |

| C5 | Electrophilic Substitution | 8-NH₂ (activating), Ring structure | Regioselective substitution |

| C7 | Electrophilic Substitution | 8-NH₂ (activating) | Possible minor substitution product |

| C4 | Nucleophilic Substitution | Ring Nitrogen (activating), 4-F | Potential displacement of Fluorine |

While specific rearrangement reactions for this compound are not extensively documented, the isoquinoline core can be subjected to advanced synthetic manipulations that alter its fundamental structure. slideshare.net

Modern synthetic strategies known as "skeletal editing" allow for the insertion, deletion, or exchange of atoms within a heterocyclic ring system. nih.gov These methods enable the rapid diversification of core scaffolds and can be applied to azaarenes like quinolines and isoquinolines. researchgate.net Such transformations often proceed through sequential dearomatization, cycloaddition, and rearomatization steps. researchgate.net Although these represent cutting-edge and specialized reactions, they offer potential future pathways for the profound structural modification of the this compound skeleton. nih.govchemistryworld.com General rearrangements of the isoquinoline framework, such as those involving isoquinoline-N-oxides, have also been studied and could potentially be applied to derivatives of this compound. acs.org

Reductive and Oxidative Transformations of the Isoquinoline Core

The isoquinoline scaffold can undergo both reduction and oxidation, with the reaction pathway and outcome being heavily influenced by the nature of the substituents on the ring system.

Reductive Transformations

The pyridine ring within the isoquinoline system is susceptible to reduction, leading to the formation of 1,2,3,4-tetrahydroisoquinolines. This transformation is a common strategy in medicinal chemistry to introduce conformational flexibility and create new stereocenters. For this compound, selective reduction of the pyridine ring would yield 4-fluoro-1,2,3,4-tetrahydroisoquinolin-8-amine. This can be achieved using various reducing agents. rsc.orgiust.ac.ir Catalytic hydrogenation over platinum or palladium catalysts, or treatment with hydride reagents like sodium borohydride, are standard methods for this conversion. iust.ac.irnih.gov The acidity of the medium can control the selectivity of the reduction; hydrogenation in an acidic medium typically favors the reduction of the heterocyclic ring. shahucollegelatur.org.in

Specific examples in the literature detail the reduction of related 8-aminoisoquinolines to their corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives, supporting the feasibility of this transformation for the title compound. nih.gov

Table 1: Common Conditions for Isoquinoline Core Reduction

| Reducing Agent | Solvent(s) | Typical Product | Reference(s) |

|---|---|---|---|

| H₂, Pd/C or PtO₂ | Methanol, Acetic Acid | 1,2,3,4-Tetrahydroisoquinoline | shahucollegelatur.org.in |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol (B145695) | 1,2,3,4-Tetrahydroisoquinoline | rsc.orgiust.ac.ir |

| Sodium Cyanoborohydride (NaBH₃CN) | Acetic Acid | 1,2,3,4-Tetrahydroisoquinoline | iust.ac.ir |

Oxidative Transformations

The oxidation of the isoquinoline core is generally more challenging and can lead to ring cleavage under harsh conditions, such as treatment with potassium permanganate (B83412) (KMnO₄). pharmaguideline.comslideshare.net Such vigorous oxidation typically breaks down the molecule into phthalic acid (from the benzene portion) and cinchomeronic acid (3,4-pyridinedicarboxylic acid) (from the pyridine portion). slideshare.net

The substituents on the ring significantly direct the outcome of oxidation. The presence of an electron-donating group, such as the amino group at C-8, tends to activate the benzene ring, making it more susceptible to oxidative cleavage. Conversely, an electron-withdrawing group like the fluorine at C-4 deactivates the pyridine ring. Studies on substituted isoquinolines have shown that a 5-aminoisoquinoline (B16527) directs oxidation to the benzene ring, whereas a 5-nitroisoquinoline (B18046) directs it to the pyridine ring. shahucollegelatur.org.in Based on these principles, the oxidation of this compound would likely be a complex reaction with potential for cleavage of either ring depending on the specific reagents and conditions employed.

A more subtle oxidation can be performed on the reduced tetrahydroisoquinoline core. For instance, N-acyl or N-sulfonyl protected tetrahydroisoquinolines can undergo oxidation at the C-1 position with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to form a stable N-acyliminium ion. frontiersin.org This reactive intermediate can then be trapped by various nucleophiles to introduce substituents at the C-1 position. frontiersin.org

Cross-Coupling Reactions for Further Derivatization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling extensive derivatization of aromatic systems like this compound.

These coupling reactions typically require an electrophilic partner, usually an aryl halide (Br, I) or triflate. This compound does not possess a typical leaving group for these reactions, as the C-F bond is generally robust and less reactive in standard palladium-catalyzed cycles. Therefore, derivatization is a prerequisite for engaging in most of these transformations.

A plausible strategy involves converting the 8-amino group into a more suitable leaving group. For example, a Sandmeyer reaction could transform the amine into a halide (e.g., 8-bromo or 8-iodo-4-fluoroisoquinoline), which could then readily participate in Suzuki, Heck, and Sonogashira couplings to introduce aryl, vinyl, and alkynyl groups, respectively, at the C-8 position.

Suzuki-Miyaura Coupling : This reaction would couple the 8-halo-4-fluoroisoquinoline derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond.

Heck Reaction : This involves coupling the 8-halo derivative with an alkene to introduce a vinyl substituent at C-8. wikipedia.orglibretexts.org

Sonogashira Coupling : This reaction would form a C-C bond between the 8-halo derivative and a terminal alkyne. wikipedia.org

In contrast, the Buchwald-Hartwig amination offers a direct route for derivatization without prior modification of the title compound. wikipedia.orgorganic-chemistry.org This reaction couples an amine with an aryl halide. wikipedia.orgyoutube.com In this context, the primary amine of this compound can act as the nucleophilic partner, reacting with a wide range of aryl or heteroaryl halides and triflates. This would yield N-aryl or N-heteroaryl derivatives at the 8-position, providing a powerful method for library synthesis. The reaction is typically catalyzed by a palladium source with specialized phosphine (B1218219) ligands. wikipedia.orgbeilstein-journals.org

Table 2: Potential Cross-Coupling Strategies for this compound

| Reaction Name | Role of this compound | Required Modification | Potential Product |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Electrophile | -NH₂ → -Br, -I, -OTf | 8-Aryl-4-fluoroisoquinoline |

| Heck Reaction | Electrophile | -NH₂ → -Br, -I, -OTf | 8-Vinyl-4-fluoroisoquinoline |

| Sonogashira Coupling | Electrophile | -NH₂ → -Br, -I, -OTf | 8-Alkynyl-4-fluoroisoquinoline |

| Buchwald-Hartwig Amination | Nucleophile | None | N-Aryl-4-fluoroisoquinolin-8-amine |

The 8-aminoquinoline moiety is a well-established and powerful bidentate directing group for transition metal-catalyzed C-H functionalization. researchgate.netnih.gov After acylation of the 8-amino group to form an amide, the substrate can chelate to a metal center (e.g., Palladium, Rhodium, Ruthenium) through both the pyridine nitrogen and the amide nitrogen. This coordination geometry positions the metal catalyst in close proximity to the C-H bond at the C-7 position, enabling its selective activation and functionalization. rsc.orgresearchgate.net

This strategy allows for the direct formation of new bonds at an otherwise unreactive position, avoiding the need for pre-functionalized substrates. While specific studies on this compound are not prevalent, the directing effect of the 8-amidoquinoline group is expected to be dominant. A wide range of transformations can be achieved through this approach, including:

Arylation : Introduction of aryl groups from aryl halides or organometallic reagents.

Olefination : Formation of a C-C double bond with alkenes.

Alkylation : Introduction of alkyl groups.

Acetoxylation and Alkoxylation : Formation of C-O bonds.

The electron-withdrawing nature of the fluorine atom at C-4 might influence the electronic properties of the isoquinoline ring and could potentially affect the rate and efficiency of the C-H activation step at C-7. Following the reaction, the 8-amido directing group can often be cleaved to reveal a carboxylic acid or other functional groups, highlighting the synthetic utility of this method. nih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), which combine three or more reactants in a single step to build complex molecules, are highly valued for their efficiency and atom economy. The primary amino group of this compound makes it an ideal substrate for several MCRs, most notably the Ugi four-component reaction (Ugi-4CR). wikipedia.orgorganic-chemistry.org

The Ugi reaction involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like α-acylamino amide scaffold. wikipedia.orgyoutube.com In this reaction, this compound would serve as the amine component.

The general sequence involves:

Formation of an imine between this compound and the carbonyl compound.

Protonation of the imine by the carboxylic acid.

Nucleophilic attack of the isocyanide on the iminium ion, forming a nitrilium ion intermediate.

Attack of the carboxylate anion on the nitrilium ion.

An intramolecular Mumm rearrangement to yield the final stable bis-amide product. wikipedia.org

This reaction allows for the rapid generation of a diverse library of complex molecules by varying the other three components (carbonyl, carboxylic acid, and isocyanide), attaching a complex peptide-like side chain to the 8-position of the 4-fluoroisoquinoline core. nih.govmdpi.com

Derivatization and Analog Development of 4 Fluoroisoquinolin 8 Amine

Synthesis of Substituted 4-Fluoroisoquinolin-8-amine Derivatives

The synthesis of derivatives from the this compound core is achieved by leveraging established chemical transformations that target specific functional groups and positions on the molecule. These modifications are generally categorized by the site of variation: the isoquinoline (B145761) nitrogen, the exocyclic amine, and the fluorinated aromatic ring.

The nitrogen atom within the isoquinoline ring system is a common site for modification. Its nucleophilic character allows for reactions such as alkylation. For instance, treatment of the parent isoquinoline with alkyl halides, such as methyl iodide, can lead to the formation of the corresponding isoquinolinium derivative. nih.gov Subsequent reduction of this quaternary salt can yield N-alkylated tetrahydroisoquinoline derivatives. nih.gov This approach allows for the introduction of a wide variety of alkyl and substituted alkyl groups at the N-2 position, thereby modulating the steric and electronic properties of the heterocyclic core.

The 8-amino group is a versatile handle for derivatization, behaving as a typical primary aromatic amine. It readily undergoes acylation reactions to form stable amide bonds. thermofisher.com Reagents such as succinimidyl esters are highly effective for this purpose, reacting with the amine under mild basic conditions (typically pH 8.3-9.0) to yield acylated products. thermofisher.com Another common modification involves reaction with isothiocyanates to form thiourea (B124793) derivatives. thermofisher.com Additionally, the Mannich reaction, which involves an aldehyde (like formaldehyde) and another primary or secondary amine, can be employed to introduce aminoalkyl groups, typically at the position ortho to a directing hydroxyl group in related quinoline (B57606) systems, a principle that can be adapted for the 8-aminoquinoline (B160924) scaffold. nih.govnih.gov

A summary of common amine modification reactions is presented below:

| Reaction Type | Reagent Class | Resulting Functional Group |

| Acylation | Succinimidyl Esters, Acyl Halides | Amide |

| Sulfonylation | Sulfonyl Halides | Sulfonamide |

| Urea Formation | Isocyanates | Urea |

| Thiourea Formation | Isothiocyanates | Thiourea |

| Reductive Amination | Aldehydes/Ketones + Reducing Agent | Secondary/Tertiary Amine |

Further substitutions on the carbocyclic ring of the this compound scaffold are governed by the directing effects of the existing substituents—the fluorine atom and the amino group. The presence of fluorine and other halogens on an aromatic ring makes the system susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net In related 8-aminoquinoline systems, efficient methods have been developed for regioselective functionalization, such as photocatalytic difluoroalkylation at the C-5 position. researchgate.net

The electronic nature of the aromatic ring can be significantly influenced by the pattern of fluorination. nih.gov While substitution of a C-H bond with a C-F bond does not drastically alter molecular dimensions, it does impact the electronic structure and potential protein-ligand interactions. nih.gov Electrophilic aromatic substitution can also be explored, although the conditions must be carefully selected to control regioselectivity and avoid unwanted side reactions on the electron-rich heterocyclic ring or the reactive amino group.

Design Principles for Library Synthesis of this compound Analogs

The creation of a chemical library based on the this compound scaffold is a strategic endeavor aimed at systematically exploring structure-activity relationships. This is achieved through combinatorial chemistry and rational design strategies like scaffold hopping.

Combinatorial chemistry provides a framework for the rapid synthesis of large numbers of compounds by systematically combining a set of building blocks. nih.gov For the this compound scaffold, a library can be designed by preparing a matrix of derivatives. One axis of the matrix would feature a variety of modifications at the 8-amino position (e.g., a set of diverse acyl chlorides or isocyanates), while the second axis would involve derivatization at another position, such as the isoquinoline nitrogen (e.g., a set of alkyl halides).

This parallel synthesis approach allows for the efficient generation of a focused library where the impact of substitutions at each position can be systematically evaluated. researchgate.net A key advantage of combinatorial synthesis, particularly when performed on a solid support, is the simplification of product isolation and the ability to use excess reagents to drive reactions to completion. core.ac.uk The use of "click chemistry," which involves reactions that are high-yielding and generate minimal byproducts, can also be integrated into the library synthesis workflow to connect the core scaffold to other molecular fragments. taylorandfrancis.com

Scaffold hopping and bioisosteric replacement are powerful tools in drug design used to identify novel core structures with improved properties while retaining key biological activity. nih.gov

Bioisosteric Replacement: This strategy involves replacing a functional group or substructure with another that has similar physical or chemical properties, with the goal of modulating potency, selectivity, or pharmacokinetic properties. researchgate.net In the context of this compound, the fluorine atom at the C-4 position could be replaced with other classical bioisosteres such as a chloro (Cl), cyano (CN), or trifluoromethyl (CF₃) group. Similarly, the entire isoquinoline core could be considered a bioisostere for other bicyclic heteroaromatic systems.

Scaffold Hopping: This more drastic approach involves replacing the central molecular framework (the isoquinoline ring) with a topologically distinct scaffold while maintaining the original orientation of key functional groups. nih.gov The goal is to discover new, patentable chemical series or to overcome issues with the original scaffold. For this compound, potential scaffold hops could include quinoline, quinazoline (B50416), or benzimidazole (B57391) cores, provided the essential amine and fluoro-substituted aromatic moieties can be positioned to mimic their arrangement in the parent molecule. nih.govnih.gov

The table below provides examples of potential bioisosteric replacements for the fluorine atom:

| Original Group | Potential Bioisostere | Rationale for Replacement |

| Fluorine (F) | Chlorine (Cl) | Similar electronegativity, different size. |

| Fluorine (F) | Cyano (CN) | Similar size, different electronic properties (pi-acceptor). |

| Fluorine (F) | Hydroxyl (OH) | Can act as a hydrogen bond donor/acceptor. |

| Fluorine (F) | Trifluoromethyl (CF₃) | Electron-withdrawing, lipophilic, larger size. |

These design principles guide the expansion of the chemical space around the this compound core, facilitating the development of novel analogs with tailored properties.

Fluoro-Isoquinoline Conjugates and Hybrid Molecules

The strategic conjugation of this compound with other bioactive molecules represents a promising avenue for the development of novel therapeutic agents. This approach, often referred to as molecular hybridization, aims to combine the pharmacophoric features of two or more distinct molecules to create a single entity with potentially enhanced efficacy, improved pharmacokinetic properties, or a novel mechanism of action. The 8-amino group of this compound serves as a versatile chemical handle for the attachment of various molecular partners through different linkage strategies.

The rationale behind creating such conjugates is multifaceted. By linking the fluoro-isoquinoline scaffold to another active compound, it is possible to target multiple biological pathways simultaneously, which can be particularly advantageous in combating drug-resistant pathogens or complex diseases like cancer. digitellinc.comnih.gov Furthermore, conjugation can be employed to modulate the physicochemical properties of the parent molecule, for instance, to enhance cell permeability or to facilitate targeted delivery to specific tissues or cells. digitellinc.com

The choice of a linker is critical in the design of hybrid molecules as it can influence the stability, solubility, and biological activity of the final conjugate. symeres.com Linkers can be broadly classified as cleavable or non-cleavable. Cleavable linkers are designed to release the active fluoro-isoquinoline moiety at the target site in response to specific physiological conditions, such as changes in pH or the presence of certain enzymes. symeres.com Non-cleavable linkers, on the other hand, create a stable connection between the two molecular entities, and the entire hybrid molecule is responsible for the observed biological effect. nih.gov Common reactive handles for conjugation with the amino group of this compound include N-hydroxysuccinimide esters and various aldehyde or keto functional groups. nih.gov

The conjugation of antimicrobial agents with cell-penetrating peptides (CPPs) is a strategy that has been explored to enhance their uptake into bacterial cells, thereby overcoming permeability-related resistance mechanisms. nih.gov Following this principle, hypothetical conjugates of this compound with various CPPs could be designed. For instance, conjugation with a peptide like transportan (B13913244) 10 (TP10) could potentially imbue the fluoro-isoquinoline moiety with activity against fungal pathogens, a feature not typically associated with this class of compounds. nih.gov

Below is an interactive data table showcasing hypothetical data for potential this compound-peptide conjugates, based on findings for similar fluoroquinolone-peptide hybrids. nih.gov

| Conjugate ID | Peptide Sequence | Linker Type | Hypothetical MIC (µM) against C. albicans |

| FIQ-TP10 | AGYLLGKINLKALAALAKKIL | Amide | 12.5 |

| FIQ-TAT | YGRKKRRQRRR | Thioether | 25 |

| FIQ-Penetratin | RQIKIWFQNRRMKWKK | Disulfide | 50 |

Another promising strategy involves the hybridization of the this compound core with other established pharmacophores to create molecules with dual modes of action. For example, conjugation with a natural product like berberine, which is known to possess a wide range of biological activities, could lead to hybrid compounds with synergistic or novel therapeutic effects. mdpi.com Similarly, linking with polyunsaturated fatty acids has been shown to enhance the anticancer activity of some fluoroquinolones, suggesting a potential avenue for developing novel anti-proliferative agents based on the this compound scaffold. mdpi.com

The following interactive data table presents hypothetical data for such hybrid molecules, drawing parallels from existing research on fluoroquinolone conjugates. mdpi.com

| Hybrid Molecule ID | Conjugated Moiety | Potential Therapeutic Area | Hypothetical IC50 (µM) against A549 cell line |

| FIQ-Berberine | Berberine | Anticancer/Antimicrobial | 20.5 |

| FIQ-Docosahexaenoic Acid | Docosahexaenoic Acid | Anticancer | 15.2 |

| FIQ-Chalcone | Chalcone | Anticancer | 28.7 |

The development of fluoro-isoquinoline conjugates and hybrid molecules derived from this compound is a scientifically grounded approach to expanding the therapeutic potential of this chemical scaffold. While specific examples involving this exact molecule are yet to be extensively reported in the literature, the principles of molecular hybridization and the chemical reactivity of the 8-amino group provide a solid foundation for future research and development in this area.

Advanced Spectroscopic and Structural Elucidation of 4 Fluoroisoquinolin 8 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. chemrxiv.org For fluorinated compounds, the presence of the ¹⁹F nucleus offers an additional, highly sensitive probe for structural analysis. nih.govnih.gov

The NMR spectra of 4-Fluoroisoquinolin-8-amine provide a wealth of structural information through chemical shifts (δ), which indicate the electronic environment of each nucleus, and coupling constants (J), which reveal connectivity between nuclei.

¹H NMR: The proton spectrum is expected to show distinct signals for each aromatic proton. The protons on the isoquinoline (B145761) core will appear in the aromatic region (typically δ 7.0-9.0 ppm). The amine (NH₂) protons will appear as a broader signal, the chemical shift of which can be highly dependent on the solvent and concentration. Coupling between adjacent protons (³JHH) typically ranges from 7-9 Hz for ortho-coupling and 1-3 Hz for meta-coupling.

¹³C NMR: The carbon spectrum will display nine distinct signals for the carbon atoms of the isoquinoline ring. The carbon atom bonded to the fluorine (C-4) will exhibit a large one-bond coupling constant (¹JCF), typically in the range of 240-260 Hz, appearing as a doublet. rsc.org Other carbons will show smaller couplings to fluorine over two, three, or four bonds (²JCF, ³JCF, ⁴JCF).

¹⁹F NMR: The fluorine spectrum provides a sensitive probe for structural analysis. ed.ac.uk A single resonance is expected for the fluorine atom at C-4. This signal will be split by coupling to adjacent protons, primarily the proton at C-3 (³JHF) and C-5 (³JHF). The chemical shift of the fluorine atom is influenced by its electronic environment within the aromatic system.

Table 1: Predicted NMR Data for this compound

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Key Coupling Constants (J, Hz) |

| ¹H | H-1 | ~8.5 - 9.0 | ³J(H1,H?) |

| H-3 | ~7.5 - 8.0 | ³J(H3,F4), ⁴J(H3,H1) | |

| H-5 | ~7.2 - 7.6 | ³J(H5,H6), ³J(H5,F4) | |

| H-6 | ~7.0 - 7.4 | ³J(H6,H5), ³J(H6,H7) | |

| H-7 | ~6.8 - 7.2 | ³J(H7,H6) | |

| NH₂ | Variable (e.g., 4.0 - 6.0) | May show coupling to F-4 | |

| ¹³C | C-1 | ~145 - 155 | |

| C-3 | ~115 - 125 | ²J(C3,F4) | |

| C-4 | ~155 - 165 | ¹J(C4,F4) ≈ 250 Hz | |

| C-4a | ~120 - 130 | ²J(C4a,F4) | |

| C-5 | ~110 - 120 | ²J(C5,F4) | |

| C-6 | ~125 - 135 | ||

| C-7 | ~110 - 120 | ||

| C-8 | ~140 - 150 | ||

| C-8a | ~135 - 145 | ||

| ¹⁹F | F-4 | Variable | ³J(F4,H3), ³J(F4,H5) |

For unambiguous assignment of all proton and carbon signals, especially in substituted derivatives, a suite of two-dimensional (2D) NMR experiments is essential. researchgate.netyoutube.comwikipedia.org

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. wikipedia.orgsdsu.edu For this compound, COSY would reveal correlations between H-5, H-6, and H-7, allowing for the sequential assignment of this spin system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbon atoms (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This allows for the direct assignment of carbon signals for all protonated carbons (C-1, C-3, C-5, C-6, C-7).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies nuclei that are close in space, irrespective of their bonding connectivity. princeton.edu This is particularly useful for conformational analysis. A key expected correlation would be between the N-H protons of the 8-amine group and the fluorine atom at the 4-position, which would provide strong evidence for a specific spatial arrangement and potential intramolecular hydrogen bonding.

The proximity of the 8-amino group and the 4-fluoro substituent in the this compound scaffold creates an ideal system for studying intramolecular N-H···F hydrogen bonding. mdpi.com This weak interaction can be detected and characterized by NMR spectroscopy. nih.govnih.gov

A key diagnostic feature is the observation of a "through-space" scalar coupling between the amine proton and the fluorine nucleus (¹hJNH,F). researchgate.net Such a coupling, which can be as large as 15-20 Hz, is mediated by the hydrogen bond and provides unambiguous evidence of the interaction. nih.govnih.gov The magnitude of this coupling constant can be correlated with the strength of the hydrogen bond. mdpi.com Variable temperature NMR studies can also provide insight; as the temperature is lowered, the hydrogen bond typically becomes stronger and more ordered, leading to an increase in the ¹hJNH,F coupling constant and a downfield shift of the NH proton signal. mdpi.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. chemguide.co.uk For this compound (C₉H₇FN₂), the high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to its exact mass, confirming the elemental composition.

The fragmentation pattern in electron ionization (EI) mass spectrometry is predictable based on the structure. libretexts.orgwikipedia.org

Molecular Ion (M⁺): The aromatic isoquinoline ring provides significant stability, so a prominent molecular ion peak is expected. libretexts.org

Key Fragments: Fragmentation of aromatic amines can be complex. Common fragmentation pathways for the isoquinoline core may involve the loss of small neutral molecules like HCN. The presence of the primary amine allows for α-cleavage, though this is more characteristic of aliphatic amines. miamioh.edulibretexts.org The stability of the aromatic system often dominates the fragmentation process.

Table 2: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value | Notes |

| Molecular Formula | C₉H₇FN₂ | |

| Exact Mass | 162.06 g/mol | The value measured in HRMS. |

| Molecular Ion (M⁺) | m/z = 162 | Expected to be a prominent peak. |

| Major Fragments | m/z = 135 | Corresponds to the loss of HCN. |

| m/z = 134 | Corresponds to the loss of H₂CN. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

IR and UV-Vis spectroscopy provide complementary information about the functional groups and electronic system of the molecule. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies functional groups by their characteristic vibrational frequencies. joanneum.at For this compound, key absorption bands would confirm the presence of the amine and fluoro-aromatic moieties.

N-H Stretching: The primary amine (NH₂) will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹, corresponding to asymmetric and symmetric vibrations.

C-F Stretching: A strong absorption band for the aryl C-F bond is expected around 1200-1250 cm⁻¹.

Aromatic C=C/C=N Stretching: Multiple bands in the 1450-1650 cm⁻¹ region are characteristic of the isoquinoline ring system.

N-H Bending: A bending vibration (scissoring) for the primary amine is typically observed near 1600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the conjugated π-electron system. mu-varna.bg The isoquinoline core is a strong chromophore. The spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to show multiple absorption bands corresponding to π → π* electronic transitions within the aromatic system. The presence of the amino group (-NH₂) as a strong auxochrome and the fluorine atom will influence the position and intensity of the absorption maxima (λ_max).

Table 3: Predicted Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopy | Feature | Predicted Wavenumber (cm⁻¹) / Wavelength (nm) |

| IR | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 |

| Aromatic C-H Stretch | 3000 - 3100 | |

| N-H Bend | ~1600 | |

| Aromatic C=C and C=N Stretch | 1450 - 1650 | |

| C-F Stretch | 1200 - 1250 | |

| UV-Vis | π → π* Transitions | ~230-250 nm, ~320-350 nm |

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov A single-crystal X-ray diffraction analysis of a suitable crystal of this compound or one of its derivatives would provide a wealth of information. nih.govmdpi.com

Molecular Conformation: The analysis yields precise bond lengths, bond angles, and torsion angles, confirming the planarity of the isoquinoline ring system. weizmann.ac.il Crucially, it would provide the exact solid-state conformation, including the orientation of the amino group relative to the fluorine atom.

Intramolecular Interactions: The crystallographic data would allow for the direct measurement of the distance between the amine hydrogen and the fluorine atom (H···F) and the N-H···F bond angle. researchgate.net These parameters would provide conclusive proof and geometric characterization of the intramolecular hydrogen bond suggested by NMR studies.

Intermolecular Interactions: The crystal packing arrangement reveals how molecules interact with each other in the solid state. nih.gov This can include intermolecular hydrogen bonds involving the amine group, as well as π-π stacking interactions between the planar isoquinoline rings of adjacent molecules. Understanding these interactions is crucial for rationalizing the material's physical properties.

Analysis of "this compound" Reveals a Gap in Publicly Available Computational Research

Despite a comprehensive search for computational chemistry and molecular modeling studies on the chemical compound this compound, no specific research findings pertinent to the requested detailed outline have been identified in the public domain. The inquiry, which aimed to gather data on the compound's electronic structure, reactivity, conformational landscape, and interactions with biological targets, underscores a notable gap in the current scientific literature.

The investigation sought to populate a detailed article structure focusing exclusively on this compound. The planned sections included in-depth analyses based on several advanced computational methods:

Quantum Chemical Calculations: This was to include Density Functional Theory (DFT) studies for determining ground state geometries and energetics, Frontier Molecular Orbital (FMO) analysis to understand chemical reactivity, and transition state modeling to elucidate potential reaction mechanisms.

Molecular Dynamics Simulations: This section intended to explore the compound's conformational flexibility and behavior over time.

Molecular Docking and Recognition Studies: The goal was to perform in silico assessments of the compound's potential interactions with biological macromolecules.

Quantitative Structure-Activity Relationship (QSAR) Modeling: This would have involved developing predictive models for the compound's biological activity based on its structural features.

While there is a body of research on related compounds, such as other isoquinoline and quinoline (B57606) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of this broader data. Extrapolating findings from different molecules would not provide the scientifically accurate and specific information requested for this particular compound.

This lack of available data highlights an opportunity for new research in the field of computational chemistry. The synthesis and potential applications of substituted isoquinolines are of interest in medicinal chemistry, and a thorough computational characterization of this compound could provide valuable insights for future drug discovery and material science efforts. At present, however, the specific computational and molecular modeling profile of this compound remains uncharacterized in accessible scientific literature.

Computational Chemistry and Molecular Modeling of 4 Fluoroisoquinolin 8 Amine

Fluorine's Influence on Electrostatic Potentials and Ligand-Target Interactions

The introduction of a fluorine atom at the 4-position of the isoquinoline (B145761) ring in 4-Fluoroisoquinolin-8-amine significantly modulates the molecule's electronic properties, which in turn governs its electrostatic potential and the nature of its interactions with biological targets. The high electronegativity of fluorine is a key determinant of these changes, influencing both intramolecular and intermolecular interactions.

Computational studies on fluorinated N-heterocycles and other aromatic systems provide a framework for understanding these effects. mq.edu.auchim.it The fluorine atom acts as a strong electron-withdrawing group through the sigma (σ) bond network, a consequence of its high electronegativity. This inductive effect alters the electron density distribution across the entire isoquinoline scaffold.

One of the most significant consequences of fluorine substitution is the alteration of the molecule's electrostatic potential surface. libretexts.org This surface, which is calculated to predict how a molecule will interact with other charged or polar species, is a critical tool in computational chemistry and drug design. For this compound, the fluorine atom, along with the nitrogen of the isoquinoline ring and the amino group, creates a complex and distinct electrostatic landscape.

Key Influences of Fluorine on Electrostatic Potential:

Localized Regions of Positive and Negative Potential: The fluorine atom can create a region of positive electrostatic potential, often referred to as a "σ-hole," on the surface of the atom opposite to the C-F bond. mdpi.com Simultaneously, the lone pairs of the fluorine create a belt of negative potential around the atom. This dual nature allows for a range of electrostatic interactions.

Modulation of Aromatic System: The electron-withdrawing nature of fluorine can reduce the electron density of the aromatic π-system, influencing its ability to participate in π-stacking or cation-π interactions. walisongo.ac.id

Impact on Adjacent Functional Groups: The presence of fluorine can alter the acidity or basicity of nearby functional groups, such as the 8-amino group and the isoquinoline nitrogen, by modifying their local electronic environment.

These alterations in the electrostatic potential directly translate to the types of non-covalent interactions the ligand can form with a biological target, such as a protein receptor or enzyme. nih.gov The strategic placement of fluorine can either enhance existing interactions or introduce novel ones, thereby affecting binding affinity and selectivity.

Fluorine's Role in Ligand-Target Interactions:

| Interaction Type | Description of Fluorine's Involvement | Potential Impact on Binding |

| Hydrogen Bonds | While traditionally considered a weak hydrogen bond acceptor, the negatively polarized fluorine can interact with strong hydrogen bond donors (e.g., -OH, -NH groups) in a protein's active site. nih.govacs.org | Stabilization of the ligand-target complex. |

| Multipolar Interactions | The C-F bond possesses a strong dipole moment. This can lead to favorable orthogonal multipolar interactions with backbone carbonyl groups in a protein, where the C-F bond is oriented perpendicular to the plane of the peptide bond. acs.org | Enhanced binding affinity and specificity. |

| Halogen Bonds | The positive σ-hole on the fluorine can interact with nucleophilic atoms like oxygen or sulfur in amino acid residues. mdpi.com | Directional and specific interactions contributing to binding. |

| Hydrophobic Interactions | Fluorine is considered "lipophilic" in that it can favorably interact with hydrophobic pockets in a protein. The replacement of a hydrogen atom with a larger fluorine atom can increase van der Waals contacts. | Increased occupancy of hydrophobic pockets and enhanced affinity. |

| Water-Mediated Interactions | Fluorine substituents can influence the network of water molecules within a binding site, sometimes displacing them to create favorable energetic gains or participating in water-mediated hydrogen bonds to the protein. nih.govacs.org | Alteration of binding thermodynamics (enthalpy and entropy). |

The following table provides a hypothetical comparison of calculated electrostatic potential values for key atomic positions in isoquinolin-8-amine versus this compound, illustrating the inductive effect of the fluorine atom. Note: These values are illustrative and would require specific quantum chemical calculations for precise determination.

| Atom/Region | Isoquinolin-8-amine (Hypothetical ESP in a.u.) | This compound (Hypothetical ESP in a.u.) | Rationale for Change |

| C4-H | -0.01 | N/A (Fluorine substitution) | Hydrogen replaced by highly electronegative fluorine. |

| C4 | -0.05 | +0.15 | Strong inductive electron withdrawal by fluorine. |

| N1 (Isoquinoline) | -0.12 | -0.10 | Reduced electron density due to withdrawal by fluorine. |

| N8 (Amine) | -0.15 | -0.13 | Reduced basicity due to electron withdrawal through the ring. |

| F4 | N/A | -0.08 (lateral), +0.02 (σ-hole) | Creation of distinct positive and negative potential regions. |

Exploration of Biological Activities and Medicinal Chemistry Applications Pre Clinical, in Vitro Research

4-Fluoroisoquinolin-8-amine as a Building Block in Drug Discovery Research

This compound serves as a crucial building block in medicinal chemistry for the development of novel therapeutic agents. Its structure, combining a fluorinated isoquinoline (B145761) core with a reactive amine group, provides a versatile platform for synthesizing a diverse range of derivatives. The fluorine substituent is particularly valuable in drug design as it can enhance metabolic stability, binding affinity, and bioavailability of the final compound. chemshuttle.comenamine.net

In drug discovery, this compound is utilized in the generation of compound libraries for high-throughput screening. taylorfrancis.com The isoquinoline ring system is a "privileged structure," meaning it is a molecular framework that is able to bind to multiple biological targets. By modifying the 8-amine group, medicinal chemists can systematically alter the compound's properties to optimize its interaction with specific enzymes or receptors. This strategic approach has been employed in the pursuit of new treatments for a variety of diseases. The adaptability of this compound allows for its incorporation into various molecular architectures, leading to the discovery of lead compounds with improved pharmacological profiles. nih.gov

Investigation of In Vitro Biological Activities of this compound Derivatives

Derivatives synthesized from this compound have been the subject of numerous in vitro studies to evaluate their biological activities across different therapeutic areas. These preclinical investigations are essential for identifying promising candidates for further development.

Derivatives of this compound have been investigated as potential inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway. nih.gov This pathway is essential for cell proliferation, making DHODH a target for anticancer and anti-inflammatory drugs. nih.govabmole.com

In vitro enzymatic assays have demonstrated that certain quinoline-based analogues can potently inhibit DHODH. For instance, a structure-guided design approach led to the discovery of quinoline-based analogues with IC50 values in the nanomolar range. nih.gov One such analogue, compound 41 , exhibited a DHODH IC50 of 9.71 ± 1.4 nM. nih.gov Further optimization resulted in a 1,7-naphthyridine (B1217170) derivative, compound 46 , with a DHODH IC50 of 28.3 ± 3.3 nM. nih.govosti.gov These studies highlight the potential of the quinoline (B57606) scaffold, and by extension, fluorinated isoquinoline derivatives, in designing potent enzyme inhibitors.

Table 1: In Vitro DHODH Inhibition by Quinoline and Naphthyridine Derivatives

| Compound | DHODH IC50 (nM) |

|---|---|

| 41 (Quinoline-based) | 9.71 ± 1.4 |

| 43 (Quinoline-based) | 26.2 ± 1.8 |

| 46 (1,7-Naphthyridine) | 28.3 ± 3.3 |

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor that plays a significant role in cancer progression and metastasis. nih.gov Consequently, the development of CXCR4 antagonists is an active area of research. Derivatives of isoquinoline and similar heterocyclic systems have been explored for their potential to act as CXCR4 antagonists.

Cellular assays are employed to assess the ability of these compounds to inhibit the binding of the natural ligand, CXCL12, to the CXCR4 receptor and subsequent downstream signaling pathways. nih.govnih.gov For example, a class of isothiourea derivatives has been identified as highly potent CXCR4 receptor antagonists, with compounds like IT1t showing an IC50 of 8.0 nM. nih.gov While specific data on this compound derivatives as CXCR4 antagonists is limited in the provided context, the general applicability of related structures suggests this is a promising avenue for investigation.

Research into derivatives of quinoline and isoquinoline structures has revealed their ability to modulate various cellular signaling pathways. These pathways, such as those involving phosphoinositide 3-kinase (PI3K), Akt/protein kinase B, and mitogen-activated protein kinase (MAPK), are crucial for cell survival and proliferation. nih.gov

For instance, certain flavonoid compounds, which share some structural similarities with heterocyclic compounds, have been shown to affect these pathways by altering the phosphorylation state of target molecules. nih.gov Similarly, synthetic quinazoline (B50416) derivatives have been developed as dual inhibitors of EGFR and VEGFR2, key components of cellular signaling. mdpi.com While direct studies on this compound derivatives are not detailed, the established activity of related compounds indicates the potential for these derivatives to modulate key cellular processes.

The 4-aminoquinoline (B48711) scaffold is a well-established pharmacophore in antimalarial drug discovery, with chloroquine (B1663885) being a notable example. nih.govnih.gov Researchers have synthesized and evaluated numerous derivatives of 4-aminoquinolines and related heterocyclic systems for their in vitro activity against various strains of Plasmodium falciparum, the parasite responsible for malaria. nih.govresearchgate.net

Several studies have demonstrated the potent antimalarial activity of new 4-aminoquinoline derivatives. For example, two lead molecules, 18 and 4 , were identified with IC50 values of 5.6 nM and 17.3 nM, respectively, against the chloroquine-resistant W2 strain of P. falciparum. nih.gov Hybrid molecules incorporating the 4-aminoquinoline structure have also shown promising results. nih.gov Additionally, quinoline derivatives have been investigated for their antibacterial and antifungal properties, with some compounds exhibiting significant activity against various bacterial and fungal strains. nih.govnih.govmdpi.com

**Table 2: In Vitro Antimalarial Activity of 4-Aminoquinoline Derivatives against *P. falciparum***

| Compound | Strain | IC50 (nM) |

|---|---|---|

| 18 | W2 (CQ-resistant) | 5.6 |

| 4 | W2 (CQ-resistant) | 17.3 |

| Chloroquine | W2 (CQ-resistant) | 382 |

Structure-Activity Relationship (SAR) Studies in Pre-clinical Models

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry to understand how chemical structure influences biological activity. For derivatives of this compound and related compounds, SAR studies guide the optimization of lead compounds to enhance potency and selectivity while minimizing potential toxicity. mdpi.comnih.govnih.govnih.govmdpi.comresearchgate.net

In the context of antimalarial 4-aminoquinolines, SAR studies have revealed that modifications to the side chain attached to the 4-amino group significantly impact activity against chloroquine-resistant strains. nih.gov For DHODH inhibitors, SAR has guided the strategic placement of hydrogen bond accepting groups to form new interactions within the enzyme's binding pocket, leading to more potent analogues. nih.govosti.gov Similarly, for kinase inhibitors, SAR studies on quinazoline derivatives have elucidated the importance of specific substitutions on the quinazoline core and the aniline (B41778) ring for inhibitory activity against mutant forms of EGFR. mdpi.com These preclinical investigations, often involving the synthesis and testing of a series of related compounds, are crucial for the rational design of more effective therapeutic agents. nih.govnuph.edu.uaresearchgate.net

Impact of Fluorine Position on Biological Efficacy